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Compound of Interest

Compound Name: Ship2-IN-1

Cat. No.: B2391551 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of different SHIP2 inhibitor scaffolds, supported by experimental data. We

delve into their performance, selectivity, and the signaling pathways they modulate, offering a

comprehensive resource for advancing therapeutic strategies targeting SHIP2.

SHIP2 (SH2 domain-containing inositol 5-phosphatase 2) has emerged as a critical therapeutic

target for a range of diseases, including type 2 diabetes, obesity, and cancer. As a negative

regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, SHIP2-mediated

hydrolysis of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-

bisphosphate (PI(3,4)P2) plays a pivotal role in cellular signaling. Inhibition of SHIP2 is a

promising strategy to enhance insulin sensitivity and impede cancer cell proliferation. This

guide offers a comparative analysis of various SHIP2 inhibitor scaffolds, presenting key

quantitative data, detailed experimental methodologies, and visual representations of the

underlying biological processes.

Performance Comparison of SHIP2 Inhibitor
Scaffolds
The development of SHIP2 inhibitors has led to the discovery of several distinct chemical

scaffolds, each with unique potency and selectivity profiles. The following tables summarize the

in vitro efficacy of representative compounds from prominent inhibitor classes.
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Scaffold
Class

Representat
ive Inhibitor

SHIP2 IC₅₀
(µM)

SHIP1 IC₅₀
(µM)

Other
Phosphatas
es (IC₅₀ >
µM)

Reference(s
)

Thiophene-

based
AS1949490 0.62 (human) 13 (human)

PTEN,

synaptojanin,

myotubularin

(>50)

[1][2][3]

AS1938909
~0.44

(human, Ki)
-

Selective

over other

phosphatase

s

[4]

Pyridine-

based
CPDA

Potent

inhibitor
- -

Sulfonanilide-

based

Compound

10
41.2 - - [1][5][6]

Compound

11
7.07 - - [1][5][6]

Aurone-

based

Compound

12a
15-20 - - [7][8][9]

Pan-SHIP1/2

Tryptamine-

based
K149 - - - [10]

Aminosteroid-

based
K161 - - -

Note: IC₅₀ values can vary depending on the assay conditions and the specific substrate used.

"-" indicates data not readily available in the searched literature.

Signaling Pathways and Experimental Workflows
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To understand the mechanism of action of SHIP2 inhibitors, it is crucial to visualize their place

within cellular signaling cascades and the experimental workflows used to characterize them.

SHIP2 Signaling Pathway
SHIP2 negatively regulates the PI3K/Akt signaling pathway, which is crucial for cell growth,

proliferation, and glucose metabolism. Upon activation by growth factors or insulin, PI3K

phosphorylates PIP2 to generate PIP3. PIP3 recruits and activates Akt, leading to downstream

cellular responses. SHIP2 counteracts this by dephosphorylating PIP3 to PI(3,4)P2, thus

dampening the signal.
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Caption: The SHIP2 signaling pathway, illustrating its role in the negative regulation of the

PI3K/Akt cascade.

Experimental Workflow: High-Throughput Screening for
SHIP2 Inhibitors
The discovery of novel SHIP2 inhibitors often begins with a high-throughput screening (HTS)

campaign to identify initial hits from large compound libraries. This is followed by a series of

validation and characterization assays to confirm activity and determine potency and selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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